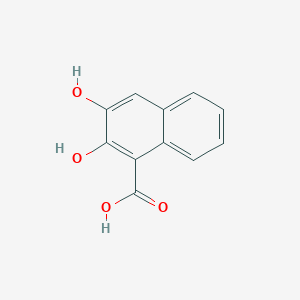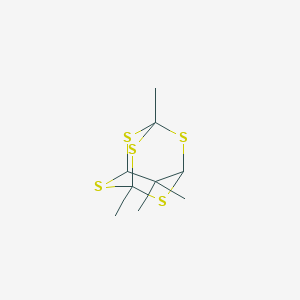
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, also known as PTAD, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of organic chemistry. PTAD is a versatile reagent that has been widely used in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is based on its ability to act as an electron acceptor. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can accept electrons from various organic compounds, leading to the formation of radical cations. These radical cations are highly reactive and can undergo various reactions, such as Diels-Alder reactions and cycloadditions.
Biochemische Und Physiologische Effekte
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported that 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can induce oxidative stress in cells, leading to cell death. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been shown to inhibit the growth of certain cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has several advantages as a reagent in lab experiments. It is a versatile reagent that can be used in a wide range of reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also stable at room temperature and can be easily stored. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has some limitations as well. It is a toxic compound that can cause skin irritation and respiratory problems. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is also sensitive to moisture and air, and therefore, it should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry. One area of research is the development of new reactions using 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- as a reagent or catalyst. Another area of research is the study of the biochemical and physiological effects of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl-, especially its potential as an anticancer agent. Additionally, the development of new synthetic methods for 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a versatile reagent that has been widely used in the field of organic chemistry. It has unique properties that make it useful in a wide range of reactions, and its potential as an anticancer agent is an area of ongoing research. However, 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a toxic compound that should be handled with care. There are several future directions for the use of 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- in organic chemistry, and ongoing research in this field is expected to yield new and exciting results.
Synthesemethoden
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- can be synthesized by reacting adamantane with sulfur dichloride in the presence of aluminum chloride. The reaction yields a mixture of products, which can be separated by fractional distillation. The purified 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- is a yellow crystalline solid that is stable at room temperature.
Wissenschaftliche Forschungsanwendungen
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has been extensively used in the field of organic chemistry, especially in the synthesis of various organic compounds. It is a versatile reagent that can be used in a wide range of reactions, including Diels-Alder reactions, cycloadditions, and oxidation reactions. 2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the synthesis of cyclic sulfones.
Eigenschaften
CAS-Nummer |
17443-96-8 |
|---|---|
Produktname |
2,4,6,8,9-Pentathiaadamantane, 1,5,10,10-tetramethyl- |
Molekularformel |
C9H14S5 |
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
1,5,10,10-tetramethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H14S5/c1-7(2)5-10-8(3)11-6(7)13-9(4,12-5)14-8/h5-6H,1-4H3 |
InChI-Schlüssel |
DVNVCYCMGCJQBB-UHFFFAOYSA-N |
SMILES |
CC1(C2SC3(SC1SC(S2)(S3)C)C)C |
Kanonische SMILES |
CC1(C2SC3(SC1SC(S2)(S3)C)C)C |
Synonyme |
1,5,10,10-Tetramethyl-2,4,6,8,9-pentathiaadamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



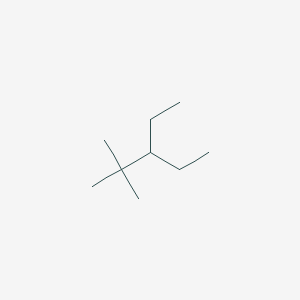
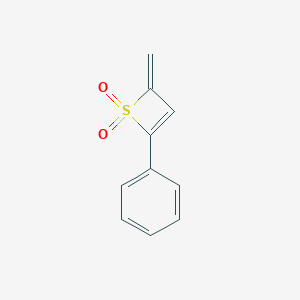
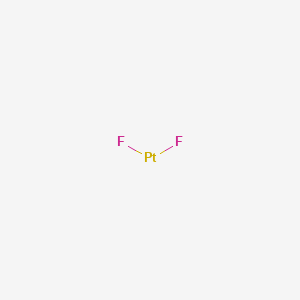

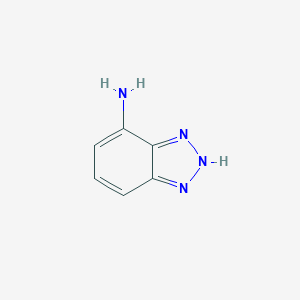
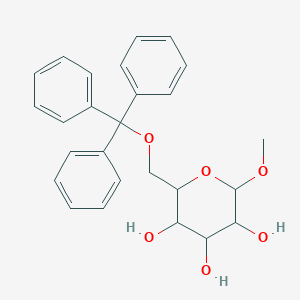

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
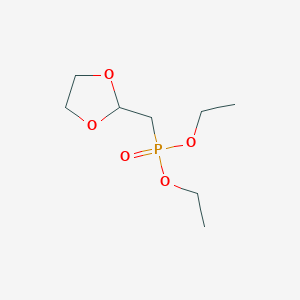
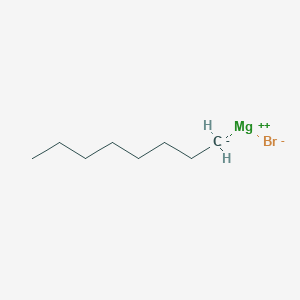

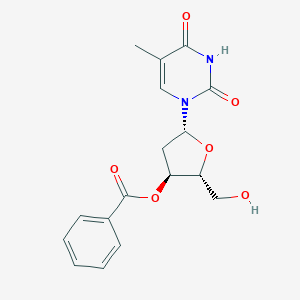
![3-[(3S,5S,8R,9S,10R,11S,13R,17R)-11,14-dihydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B97826.png)
